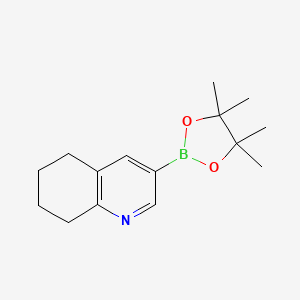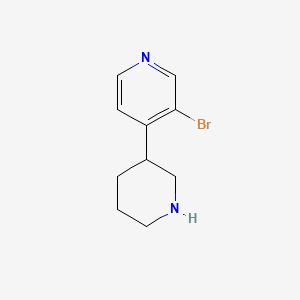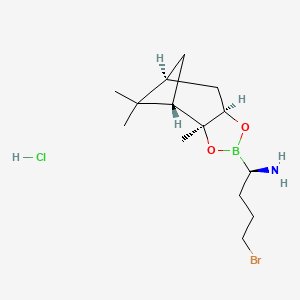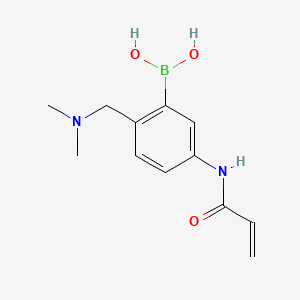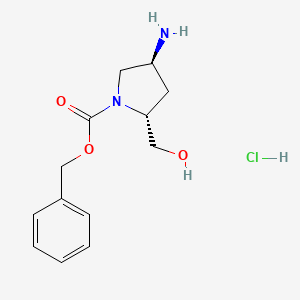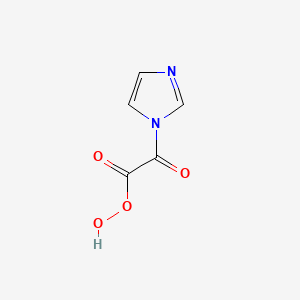![molecular formula C13H13N3O B597424 4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile CAS No. 1272755-89-1](/img/structure/B597424.png)
4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-Oxo-5,8-diazaspiro[34]octan-6-yl)benzonitrile is a chemical compound with the molecular formula C13H13N3O It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Wissenschaftliche Forschungsanwendungen
4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Safety and Hazards
In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "4-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile" . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, it is recommended to avoid letting the chemical enter drains and to collect and arrange for proper disposal .
Zukünftige Richtungen
The future directions for “4-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile” are not specified in the search results. Given that this compound is primarily used for research and development , its future directions may depend on the outcomes of ongoing research studies and the development of new research questions or applications.
Vorbereitungsmethoden
The synthesis of 4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. The reaction typically involves the use of solvents such as chloroform, esters, or ketones, and may require heating to reflux temperatures . Industrial production methods often involve solvent removal techniques such as vacuum drying, spray drying, or freeze drying to isolate the pure compound .
Analyse Chemischer Reaktionen
4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Vergleich Mit ähnlichen Verbindungen
4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile can be compared with other similar spiro compounds, such as:
- 4-(7-(6-Cyano-5-trifluoromethylpyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl)-2-fluoro-N-methylbenzamide
- 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-6,8-dioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
4-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-8-9-2-4-10(5-3-9)11-12(17)16-13(15-11)6-1-7-13/h2-5,11,15H,1,6-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPATBYEBHZYBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
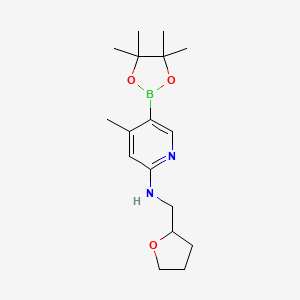
![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/new.no-structure.jpg)
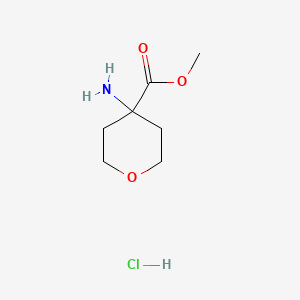
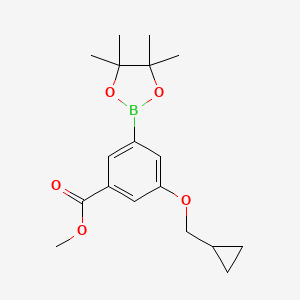
![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)
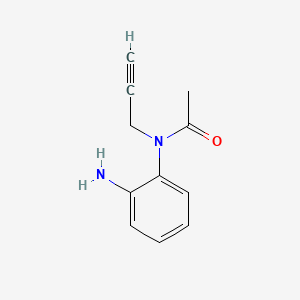
![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)
